N-Isopropyl Noratropine-d7

LC-MS/MS quantification isotope dilution mass spectrometry cross-talk interference

N-Isopropyl Noratropine-d7 (CAS for unlabeled form: 22235-81-0) is a stable isotope-labeled analog of N-Isopropyl Noratropine, incorporating seven deuterium atoms at specific positions (molecular formula C₁₉H₂₀D₇NO₃, MW 324.47). Chemically, it is the N-desmethyl derivative of ipratropium and is formally designated as Ipratropium Bromide EP Impurity E in the European Pharmacopoeia and as N-isopropylnoratropinium bromide in the USP.

Molecular Formula C₁₉H₂₀D₇NO₃
Molecular Weight 324.47
Cat. No. B1152107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropyl Noratropine-d7
Synonymsα-(Hydroxymethyl)benzeneacetic Acid (3-endo)-8-(1-Methylethyl)-8-azabicyclo[3.2.1]-_x000B_oct-3-yl-d7 Ester;  α-(Hydroxymethyl)-benzeneacetic Acid endo-8-(1-Methylethyl)-8-_x000B_azabicyclo[3.2.1]oct-3-yl-d7 Ester;  N-Desmethyl Ipratropium-d7; 
Molecular FormulaC₁₉H₂₀D₇NO₃
Molecular Weight324.47
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Isopropyl Noratropine-d7: A Deuterated Ipratropium Intermediate Standard for Analytical Quantification


N-Isopropyl Noratropine-d7 (CAS for unlabeled form: 22235-81-0) is a stable isotope-labeled analog of N-Isopropyl Noratropine, incorporating seven deuterium atoms at specific positions (molecular formula C₁₉H₂₀D₇NO₃, MW 324.47) [1]. Chemically, it is the N-desmethyl derivative of ipratropium and is formally designated as Ipratropium Bromide EP Impurity E in the European Pharmacopoeia and as N-isopropylnoratropinium bromide in the USP [2][3]. The compound serves as a critical non-radioactive labeled intermediate in the synthesis of deuterated ipratropium and is employed as a reference standard for impurity profiling, analytical method development (AMV), and quality control (QC) applications in pharmaceutical analysis .

Why N-Isopropyl Noratropine-d7 Cannot Be Replaced by Atropine-d5, Ipratropium-d3, or Unlabeled Impurity Standards


Substituting N-Isopropyl Noratropine-d7 with a structurally similar deuterated analog such as Ipratropium-d3 bromide or Atropine-d5 introduces critical analytical liabilities. The d7 label provides a +7 Da mass shift from the unlabeled N-isopropyl noratropine analyte, substantially exceeding the minimum +3 Da threshold recommended for isotope dilution mass spectrometry (IDMS) to avoid spectral overlap [1]. In contrast, Ipratropium-d3 bromide, which contains only 3 deuterium atoms, can exhibit significant isotopic cross-talk with the native analyte signal in complex biological matrices, whereas the 7-atom label in N-Isopropyl Noratropine-d7 reduces this interference risk [1][2]. Furthermore, N-Isopropyl Noratropine-d7 is the exact isotopic match of EP Impurity E—a specified degradation product of ipratropium bromide with a pharmacopeial acceptance limit of NMT 0.10% [3]—making it uniquely qualified for regulatory impurity quantification by isotope dilution, a role that structurally mismatched standards such as Atropine-d5 cannot fulfill [4].

Quantitative Differentiation Evidence: N-Isopropyl Noratropine-d7 vs. Closest Analytical Comparators


Isotopic Mass Shift: d7 (+7 Da) vs. Ipratropium-d3 Bromide (+3 Da) and the Reduction of MS Cross-Talk

N-Isopropyl Noratropine-d7 provides a +7 Da mass shift relative to the unlabeled N-isopropyl noratropine analyte (MW 317.42 vs. 324.47). This exceeds the widely cited minimum threshold of ≥3 Da for effective stable isotope-labeled (SIL) internal standards [1]. Ipratropium-d3 bromide, a commonly available alternative, introduces only a +3 Da shift. Published guidelines indicate that a mass difference of three or more units is the minimum requirement to avoid spectral overlap for small drug molecules (<1000 Da) . The +7 Da shift offered by the d7 compound provides an additional margin of safety against isotopic cross-contribution—a phenomenon where the isotopic envelope of the native analyte overlaps with the internal standard signal, compromising quantification accuracy [2].

LC-MS/MS quantification isotope dilution mass spectrometry cross-talk interference

Regulatory Structural Identity: Exact Deuterated Match of EP Impurity E vs. Atropine-d5 or Ipratropium-d3 Bromide

N-Isopropyl Noratropine-d7 is the isotopically labeled form of Ipratropium Bromide EP Impurity E (also designated as N-isopropylnoratropinium bromide in the USP). The unlabeled form has a specified acceptance limit of NMT 0.10% in the USP monograph for Ipratropium Bromide, with a relative retention time (RRT) of 2.3 relative to the ipratropium peak [1]. Simms et al. (1998) demonstrated the chromatographic separation of N-isopropyl-nor-atropine (NINA) from ipratropium bromide and other related compounds using a reversed-phase HPLC method with a linear range of 10–1000 μg/mL and an LOD of 60 ng/mL [2]. Kasawar & Farooqui (2010) further validated an RP-HPLC method for simultaneous determination of related substances in ipratropium bromide formulations, confirming the critical role of this impurity in stability-indicating assays [3]. In contrast, Atropine-d5 (MW ~294.40) and Ipratropium-d3 bromide (MW 415.38) are structurally distinct entities that do not correspond to this specific pharmacopeial impurity and therefore cannot serve as valid internal standards for its quantification in regulatory QC workflows.

pharmacopeial impurity profiling EP Impurity E USP N-isopropylnoratropinium bromide

Purity and Physicochemical Specifications: N-Isopropyl Noratropine-d7 (≥95%) vs. Unlabeled EP Impurity E (98%)

Commercially available N-Isopropyl Noratropine-d7 is supplied at ≥95% purity , which is comparable to the 98% purity specification of the unlabeled N-Isopropyl Noratropine reference standard (CAS 22235-81-0) offered by suppliers such as Santa Cruz Biotechnology . The compound is provided as a solid, with storage requirements of -20°C for long-term stability, and demonstrated solubility in acetone, acetonitrile, and methanol—common LC-MS mobile phase solvents [1]. This solubility profile directly supports its use in reversed-phase and normal-phase chromatographic method development. The melting point range of the unlabeled N-Isopropyl Noratropine (112–114°C) provides a reference for identity confirmation . These specifications enable direct substitution into established methods for ipratropium bromide impurity analysis without the need for extensive re-validation of solubility or chromatographic parameters.

deuterated standard purity reference standard quality analytical method validation

Role in Stability-Indicating Methods: Quantitative Recovery Data for Impurity E in Ipratropium Bromide Formulations

The unlabeled N-Isopropyl Noratropine (EP Impurity E) has been quantitatively validated as a key marker in stability-indicating HPLC methods for ipratropium bromide. A validated Chinese Pharmacopoeia-aligned HPLC method reported average recovery of 104.4% (RSD = 3.5%, n = 9) for Impurity E, with a linear range of 4.00–50.01 μg/mL (r = 0.9997) [1]. The USP specifies a relative response factor (RRF) of 1.0 for this impurity—indicating equimolar UV response to the ipratropium active—enabling direct quantification without response factor correction in HPLC-UV methods [2]. Simms et al. (1998) further demonstrated that all degradants, including N-isopropyl-nor-atropine (NINA), are fully resolved from the active component under accelerated stability conditions, confirming this impurity as a stability-indicating marker [3]. The d7-labeled analog extends this validated framework into LC-MS/MS quantification via isotope dilution, providing superior matrix effect correction compared to UV-based methods alone.

stability-indicating assay forced degradation impurity recovery

High-Value Application Scenarios for N-Isopropyl Noratropine-d7 in Pharmaceutical Analysis


Regulatory Impurity Quantification for ANDA Submissions

In abbreviated new drug application (ANDA) submissions for generic ipratropium bromide formulations, the FDA and EMA require validated methods for quantifying specified impurities. N-Isopropyl Noratropine-d7 serves as the ideal isotope dilution internal standard for LC-MS/MS quantification of EP Impurity E (N-isopropyl noratropine), which has a USP acceptance limit of NMT 0.10% [1]. The d7 label provides unambiguous mass separation from the native impurity, enabling accurate quantification even at the 0.05% reporting threshold. The validated HPLC-UV method for this impurity (recovery 104.4%, RSD 3.5%) provides a regulatory foundation that the d7-based LC-MS/MS method can extend to achieve lower detection limits with enhanced matrix effect correction [2].

Ipratropium Bromide Forced Degradation and Stability Studies

N-Isopropyl Noratropine-d7 is uniquely positioned for use in forced degradation (stress) studies of ipratropium bromide drug substance and drug product. Simms et al. (1998) demonstrated that N-isopropyl-nor-atropine (NINA) is a primary degradant resolved under accelerated stability conditions [1]. By using the d7-labeled analog as an internal standard in LC-MS/MS analysis, researchers can achieve precise quantification of this degradant across acid, base, oxidative, thermal, and photolytic stress conditions. The d7 label ensures that native degradation products and matrix components do not interfere with the internal standard signal, addressing the ion suppression challenges commonly encountered in stability-indicating methods for quaternary ammonium compounds [2][3].

Synthesis and Quality Control of Deuterated Ipratropium API

N-Isopropyl Noratropine-d7 is documented as a direct intermediate in the production of deuterium-labeled ipratropium (Ipratropium-d7 bromide) [1]. In process chemistry and API manufacturing, this compound serves a dual role: as a synthetic intermediate for producing labeled drug substance for clinical pharmacokinetic studies, and as a reference marker for monitoring reaction completion and intermediate purity during the synthesis. The purity specification (≥95%) and defined solubility in acetonitrile and methanol support its use in process analytical technology (PAT) workflows and in-process QC testing [2].

Bioanalytical Method Development for Ipratropium Pharmacokinetic Studies

In clinical bioequivalence and pharmacokinetic studies of inhaled ipratropium bromide, deuterated internal standards are essential due to the drug's extremely low systemic absorption and high metabolic clearance [1]. N-Isopropyl Noratropine-d7, as the labeled form of the primary desmethyl metabolite/intermediate, provides a structurally matched internal standard for tracking both ipratropium and its N-desmethyl metabolite in plasma and pulmonary tissue samples. The +7 Da mass shift ensures clear separation from the endogenous analyte signal across the full dynamic range, while its solubility in LC-MS-compatible solvents (acetonitrile, methanol) facilitates seamless integration into sample preparation workflows [2].

Quote Request

Request a Quote for N-Isopropyl Noratropine-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.